molecular formula C21H25N3O4 B6432259 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 91616-92-1

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6432259
CAS No.: 91616-92-1
M. Wt: 383.4 g/mol
InChI Key: FJKVGXSDXAQOIC-UHFFFAOYSA-N
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Description

“N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has been used in the development of numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission .


Synthesis Analysis

The synthesis of piperazine derivatives, like the one , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray diffraction analysis, FT-IR, FT-Ra, and NMR for accurate determination .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-18-5-3-2-4-17(18)24-12-10-23(11-13-24)9-8-22-21(25)16-6-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKVGXSDXAQOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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